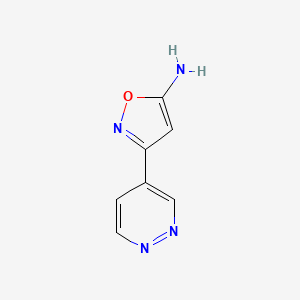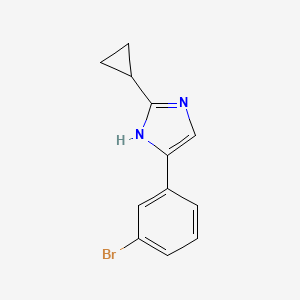
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole is a heterocyclic compound that features a bromophenyl group and a cyclopropyl group attached to an imidazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole typically involves multi-step organic reactions. One common method involves the following steps:
Friedel-Crafts Acylation:
Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Imidazole Formation: The final step involves the formation of the imidazole ring, which can be achieved through a condensation reaction between an aldehyde and an amine in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
化学反応の分析
Types of Reactions
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound to its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles like hydroxide or amine groups replace the bromine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Hydroxylated or aminated derivatives
科学的研究の応用
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, providing insights into the mechanisms of action of various biological processes.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can engage in π-π interactions with aromatic amino acids in the active site of enzymes, while the imidazole ring can form hydrogen bonds with polar residues. The cyclopropyl group adds steric bulk, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 3-(3-bromophenyl)-1H-pyrazole
- 4-(3-bromophenyl)-1H-pyrazole
- 3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
4-(3-bromophenyl)-2-cyclopropyl-1H-imidazole is unique due to the presence of both a cyclopropyl group and an imidazole ring, which confer distinct steric and electronic properties. This combination enhances its potential as a versatile scaffold in drug design and materials science, distinguishing it from other bromophenyl derivatives.
特性
分子式 |
C12H11BrN2 |
|---|---|
分子量 |
263.13 g/mol |
IUPAC名 |
5-(3-bromophenyl)-2-cyclopropyl-1H-imidazole |
InChI |
InChI=1S/C12H11BrN2/c13-10-3-1-2-9(6-10)11-7-14-12(15-11)8-4-5-8/h1-3,6-8H,4-5H2,(H,14,15) |
InChIキー |
PORPGMTWRPSGIV-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2=NC=C(N2)C3=CC(=CC=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



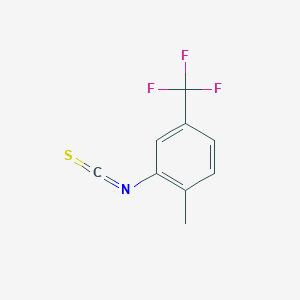

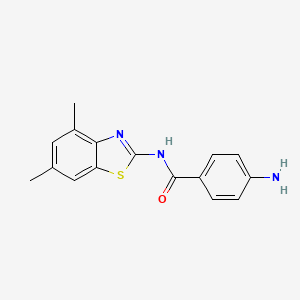


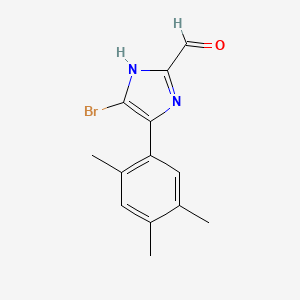

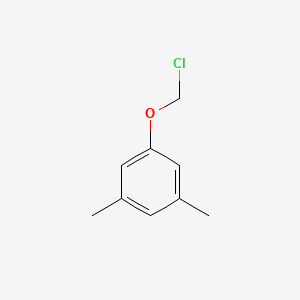

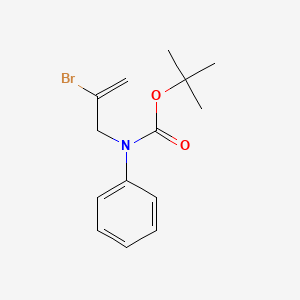
![3-[6-(Trifluoromethyl)-2-benzimidazolyl]aniline](/img/structure/B13692358.png)

